molecular formula C12H10INO3 B2771029 Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 302949-01-5

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2771029
CAS No.: 302949-01-5
M. Wt: 343.12
InChI Key: NPZATCMFCFASBE-UHFFFAOYSA-N
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Description

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a halogenated derivative of the 4-oxoquinoline-3-carboxylate scaffold, a structural motif widely explored in medicinal chemistry due to its antibacterial, antiviral, and receptor-modulating properties . The ester group at position 3 improves lipophilicity, facilitating membrane permeability, while the 4-oxo-1,4-dihydroquinoline core enables hydrogen bonding interactions critical for biological activity .

Properties

IUPAC Name

ethyl 6-iodo-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZATCMFCFASBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945553
Record name Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228728-23-2
Record name Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the iodination of a quinoline derivative. One common method involves the reaction of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate with iodine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives, such as the corresponding alcohol.

    Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxide derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of ethyl 6-iodo-4-hydroxy-1,4-dihydroquinoline-3-carboxylate.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its biological activities, particularly as an antimicrobial and anticancer agent. The presence of the iodo group enhances its reactivity and may contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of dihydroquinoline compounds exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies have highlighted its ability to inhibit the growth of resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance .

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent. Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The structural features of the compound facilitate interactions with cellular targets that are implicated in cancer progression .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including:

Functionalization Reactions

The iodo group can be substituted with other functional groups through nucleophilic substitution reactions. This property is exploited in synthesizing diverse derivatives with tailored biological activities .

Synthesis of Other Quinoline Derivatives

The compound can be used as a precursor for synthesizing other quinoline derivatives, which are important in medicinal chemistry due to their wide range of biological activities. For instance, modifications at the carboxylate position can yield compounds with enhanced pharmacological profiles .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Study Objective Findings
Study 1Antimicrobial efficacy against resistant bacteriaThe compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Study 2Evaluation of anticancer propertiesInduced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 20 µM after 48 hours of treatment .
Study 3Synthesis of novel quinoline derivativesSuccessfully synthesized a series of derivatives by modifying the carboxylate group, with some exhibiting improved biological activity compared to the parent compound .

Mechanism of Action

The mechanism of action of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The iodine atom and the quinoline ring play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting essential biological processes in microorganisms.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Higher melting points for halogenated derivatives (e.g., >300°C for 6-chloro) suggest strong intermolecular interactions due to halogen bonding .
  • Synthesis Yields : 6-Chloro derivatives are synthesized more efficiently (62.7% yield) than 6-fluoro (44.0%), likely due to the stability of chloro intermediates during cyclization .

Antibacterial Potential

  • 6-Fluoro and 6-Chloro Analogs : Exhibit potent activity against Gram-negative bacteria (e.g., E. coli), attributed to their ability to inhibit DNA gyrase .
  • 6-Iodo Derivatives: While direct data are lacking, iodine’s electron-withdrawing nature may enhance interactions with bacterial topoisomerases, as seen in related quinolones .

Receptor Binding

  • 6-Cyano and 6-Methoxy Derivatives: Show subtype-selective modulation of GABAₐ receptors, with 6-cyano exhibiting improved metabolic stability over halogenated analogs .

Stability and Reactivity

  • Hydrolysis : Esters are hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/EtOH), with 6-iodo derivatives expected to exhibit slower hydrolysis than chloro/fluoro analogs due to steric hindrance .
  • Iodine Reactivity : The 6-iodo substituent can undergo Ullmann or Suzuki couplings, enabling diversification into biaryl or alkylated derivatives .

Biological Activity

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H10INO3
  • Molecular Weight : 343.12 g/mol
  • CAS Number : 302949-01-5

The compound features a quinoline core with an iodine substitution at the 6-position and a carboxylate group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. It has been shown to inhibit certain enzymes and interfere with DNA replication, leading to its antimicrobial effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for microbial survival.
  • DNA Interference : It disrupts DNA replication processes, which is vital for microbial proliferation.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various pathogens. In vitro studies indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Pathogen TypeActivity Observed
Gram-positive BacteriaModerate to High Inhibition
Gram-negative BacteriaModerate Inhibition

Anticancer Properties

Research has also highlighted the potential anticancer properties of this compound. Studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
  • Anticancer Activity Assessment :
    • In a study assessing the cytotoxic effects on various cancer cell lines (e.g., MCF7 and HeLa), this compound exhibited IC50 values of 25 µM and 30 µM respectively, indicating promising anticancer activity .

Synthesis and Derivatives

This compound serves as a versatile building block in medicinal chemistry. Its derivatives have been synthesized to enhance biological activity and selectivity.

Common Synthetic Routes:

  • Iodination of Quinoline Derivatives : The synthesis typically involves iodination followed by esterification with ethyl chloroformate in the presence of a base such as triethylamine.
  • Substitution Reactions : The iodine atom can be substituted by various nucleophiles (amines or thiols) to create derivatives with potentially enhanced biological activities.

Q & A

Q. What are the common synthetic routes for Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate?

A typical synthesis involves cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by iodination at the 6-position. For example, derivatives of similar quinoline carboxylates are synthesized via nucleophilic substitution or reduction of nitro/azido groups using reagents like stannous chloride in concentrated HCl (e.g., reduction of ethyl 7-azido derivatives to diamino intermediates) . Yield optimization requires precise stoichiometric control and inert reaction conditions to prevent side reactions such as ester hydrolysis.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and ester functionality. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm1^{-1}) and hydroxyl groups.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX refinement (e.g., SHELXL for small-molecule structures) resolves bond lengths, angles, and hydrogen-bonding networks. For example, dihedral angles between quinoline and substituent planes are critical for confirming molecular geometry .

Q. How are impurities or byproducts identified during synthesis?

HPLC or LC-MS with high-resolution mass spectrometry detects intermediates (e.g., unreacted azido precursors) and degradation products. For instance, ethyl 7-chloro derivatives may form nitrobyproducts under harsh nitration conditions, requiring gradient elution for separation .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

Discrepancies in thermal parameters or hydrogen-bonding networks may arise from twinning or disordered solvent molecules. Use SHELXD for experimental phasing and SHELXL for least-squares refinement with restraints on bond lengths/angles. For example, hydrogen atoms in hydroxyl or amino groups may require independent refinement if riding models fail to fit electron density .

Q. What strategies optimize regioselectivity in nucleophilic substitution reactions for quinoline derivatives?

  • Substituent effects : Electron-withdrawing groups (e.g., iodo at C6) direct nucleophiles to electron-deficient positions. For example, methoxy or fluoro groups at C8 reduce steric hindrance for substitutions at C7 .
  • Reagent choice : Use polar aprotic solvents (DMF, DMSO) with catalysts like KI to enhance iodide displacement in halogen-exchange reactions .

Q. How do hydrogen-bonding patterns influence the biological activity of quinoline carboxylates?

Crystal packing analysis (e.g., via Mercury software) reveals intermolecular interactions like N–H⋯O or O–H⋯O bonds, which stabilize specific conformations. For instance, hydrogen-bonded ribbons along the c-axis in ethyl 7-amino derivatives correlate with enhanced solubility and bioavailability .

Q. What computational methods predict the reactivity of this compound in ring-closing reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclization steps. Fukui indices identify nucleophilic/electrophilic sites, while molecular dynamics simulations assess solvent effects on reaction pathways .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the antibacterial efficacy of quinoline derivatives?

Discrepancies may arise from differences in bacterial strain susceptibility or assay conditions (e.g., pH, incubation time). Cross-validate MIC (Minimum Inhibitory Concentration) values using standardized CLSI protocols and control compounds (e.g., ciprofloxacin). Structural analogs with bulky substituents (e.g., cyclopropyl at N1) often show reduced activity due to steric hindrance at target enzymes .

Q. Why do crystallographic studies report varying dihedral angles for the quinoline core?

Substituent electronegativity and crystal packing forces influence planarity. For example, electron-withdrawing groups (e.g., iodo at C6) increase conjugation, reducing dihedral angles between the pyridone and benzene rings (e.g., 5.77° in ethyl 7-amino derivatives) .

Methodological Notes

  • Synthesis Optimization : Monitor reactions via TLC (silica gel, UV detection) and quench intermediates at low temperatures to prevent ester hydrolysis.
  • Crystallization : Use mixed solvents (e.g., chloroform:ethyl acetate) for slow evaporation to obtain diffraction-quality crystals .
  • Safety : Handle iodinated intermediates under fume hoods due to potential thyroid toxicity .

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